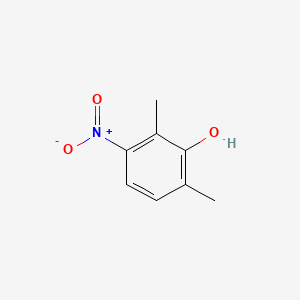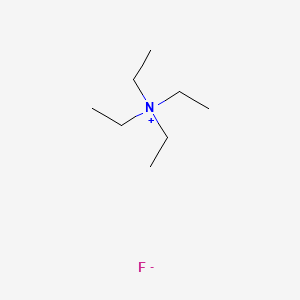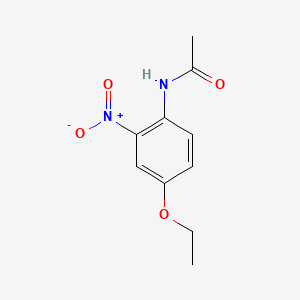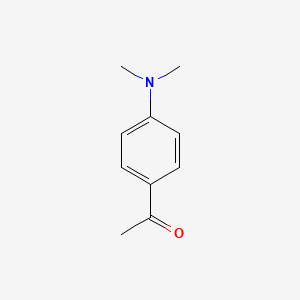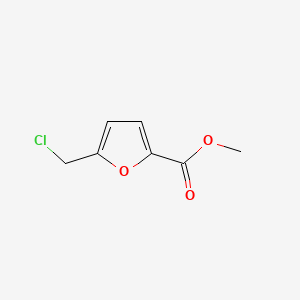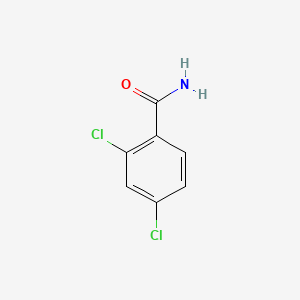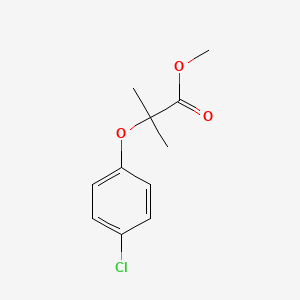
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
描述
The compound of interest, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, is closely related to the chemicals discussed in the provided papers. While the exact compound is not directly analyzed, the papers provide insights into similar compounds that share structural or functional groups, which can be informative for understanding the compound .
Synthesis Analysis
Paper discusses the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, which is structurally similar to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. The synthesis of such compounds typically involves esterification reactions where the parent acid reacts with methanol in the presence of a catalyst. By-products such as nitriles and amides can also form during the synthesis, indicating the need for careful control of reaction conditions to achieve high purity of the desired ester.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been investigated in paper . The study uses computational methods to optimize the molecular structure and analyze vibrational frequencies. The HOMO-LUMO analysis, which is part of the study, helps in understanding the electronic properties and charge transfer within the molecule. This type of analysis is crucial for predicting the reactivity and stability of the compound.
Chemical Reactions Analysis
Although the papers do not directly address the chemical reactions of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, they provide insights into the reactivity of structurally related compounds. For instance, the ester group present in these compounds can undergo hydrolysis under both acidic and basic conditions, reverting back to the parent acid and alcohol. Additionally, the presence of chlorophenoxy groups can influence the reactivity, potentially undergoing nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate can be inferred from the related compounds discussed in the papers. For example, paper examines the millimeter-wave rotational spectra of 2-chloro-2-methylpropane, which can provide information on the compound's volatility and phase behavior. The quadrupole splitting due to the chlorine nucleus is also relevant for understanding the electronic environment of the chlorine atoms in the compound. Paper describes analytical methods for determining similar compounds in biological samples, which suggests that Methyl 2-(4-chlorophenoxy)-2-methylpropanoate may also be amenable to such analytical techniques, and its physical properties like solubility and stability could be important for its detection and quantification.
科学研究应用
Photopolymerization Applications
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been explored in the context of photopolymerization. A study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in this domain. This compound, which decomposes under UV irradiation to generate radicals, could significantly impact photophysical and photochemical properties, offering promising applications in polymer sciences (Guillaneuf et al., 2010).
Environmental Adsorption Studies
Research by Kamaraj et al. (2018) focuses on the adsorption of hazardous compounds like 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using zinc hydroxide. This study highlights the compound's environmental impact and the methods to mitigate it, providing insights into environmental chemistry and pollution control (Kamaraj et al., 2018).
Analytical Chemistry and Detection Methods
Wintersteiger et al. (1999) developed a highly selective and sensitive method for detecting chlorophenoxy acids, including compounds similar to methyl 2-(4-chlorophenoxy)-2-methylpropanoate. This method, using HPLC and electrochemical detection, is crucial for analyzing environmental herbicide residues, highlighting the compound's relevance in analytical and environmental chemistry (Wintersteiger et al., 1999).
Biomolecular Chemistry
The biomolecular chemistry of isopropyl fibrates, including compounds similar to methyl 2-(4-chlorophenoxy)-2-methylpropanoate, was explored by Balendiran et al. (2012). They examined the structural aspects of these compounds, contributing to our understanding of their interactions and potential applications in pharmaceutical chemistry (Balendiran et al., 2012).
Synthesis and Reaction Mechanisms
Yadav and Deshmukh (2017) provided insight into the synthesis of Mecoprop ester, a compound closely related to methyl 2-(4-chlorophenoxy)-2-methylpropanoate, using solid-liquid phase transfer catalysis. Their work offers valuable information on reaction mechanisms and kinetics, contributing to the field of synthetic chemistry (Yadav & Deshmukh, 2017).
未来方向
属性
IUPAC Name |
methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIVINXAZVEIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203674 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
CAS RN |
55162-41-9 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



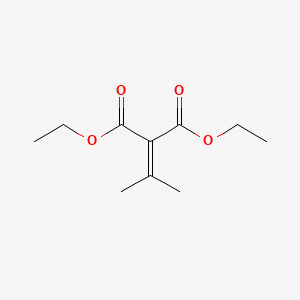
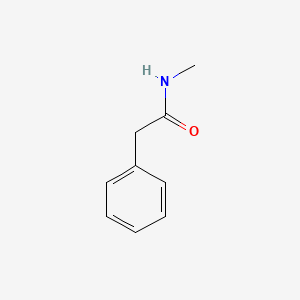
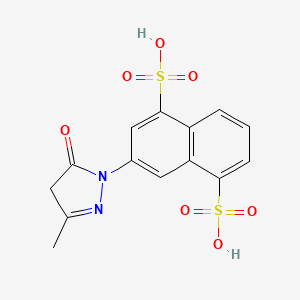
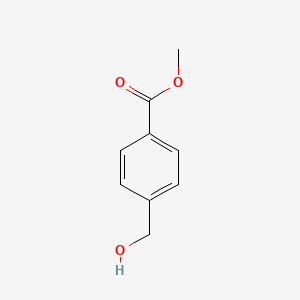
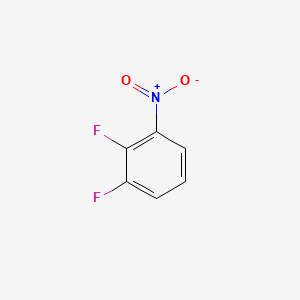
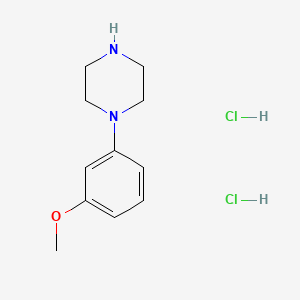
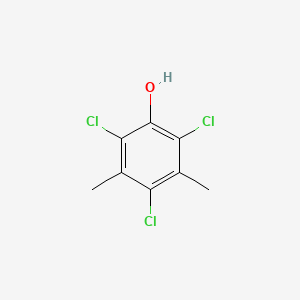
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
